![molecular formula C17H15BrN4O2 B2776868 6-((1-(5-Bromonicotinoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1421474-57-8](/img/structure/B2776868.png)
6-((1-(5-Bromonicotinoyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
Synthesis Analysis
Piperidine derivatives, such as the one , are important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
Piperidines play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound is an off-white solid . It is soluble . The molecular weight is 387.237, and the molecular formula is C17H15BrN4O2.Scientific Research Applications
Organic Synthesis and Green Chemistry
Research has demonstrated the significance of six-membered heterocycles containing oxygen and nitrogen in bioactive molecules, including drugs and natural products. The Achmatowicz rearrangement (AchR) offers a sustainable and green approach to synthesizing these compounds from biomass-derived materials, contributing to organic synthesis and green chemistry advancements. This method enables the production of fully functionalized six-membered heterocycles, including pyrans and piperidines, with applications in creating small-molecule drugs and natural product synthesis (Liang, Guo, & Tong, 2022).
Antiprotozoal Activity
A specific application in medicinal chemistry involves the synthesis of compounds related to 6-((1-(5-Bromonicotinoyl)piperidin-4-yl)oxy)nicotinonitrile for antiprotozoal activity. The synthesis of 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine from related nicotinonitriles showed significant in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, with some compounds demonstrating curative effects in an in vivo mouse model for trypanosomiasis. This research highlights the potential of nicotinonitrile derivatives in developing new treatments for protozoal infections (Ismail et al., 2003).
Synthetic Pathways and Molecular Structures
The study of nicotinonitrile derivatives extends into the exploration of their molecular structures and synthesis. For instance, the structural analysis of a nicotinonitrile derivative revealed non-planar molecular arrangements and weak intramolecular interactions, contributing to the understanding of its physical and chemical properties. Such insights are crucial for designing and synthesizing compounds with desired characteristics for various scientific applications (Chantrapromma et al., 2009).
Bronchodilation Properties
Nicotinonitriles have also been explored for their bronchodilation properties, with specific compounds demonstrating significant potency compared to standard treatments like theophylline. This research opens pathways for developing new therapeutic agents for respiratory conditions, illustrating the diverse potential of nicotinonitrile derivatives in medical science (Soliman et al., 2017).
Mechanism of Action
Target of Action
The primary target of 6-((1-(5-Bromonicotinoyl)piperidin-4-yl)oxy)nicotinonitrile is Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the inflammatory response by breaking down cyclic adenosine monophosphate (cAMP), a molecule that regulates inflammation .
Mode of Action
The compound binds to the catalytic domain of PDE4B2, where its oxygen-boron moiety chelates with the catalytic bimetallic center . This interaction overlaps with the phosphate in cAMP during the hydrolysis process and extends into the adenine pocket . This binding inhibits the activity of PDE4, leading to an increase in cAMP levels .
Biochemical Pathways
Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various proteins, leading to reduced production of pro-inflammatory cytokines . This includes tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IFN-γ, IL-4, IL-5, IL-13, and IL-22), which are associated with inflammatory responses and structural changes in the skin .
Pharmacokinetics
It is noted that the compound can penetrate the skin locally , suggesting it may have suitable absorption properties for topical application
Result of Action
The inhibition of PDE4 and subsequent increase in cAMP levels lead to a decrease in the production of pro-inflammatory cytokines . This results in reduced inflammation and potential therapeutic effects in conditions such as psoriasis and atopic dermatitis .
Action Environment
The environment can influence the action of this compound. For instance, the local penetration of the compound into the skin can be influenced by factors such as the condition of the skin and the formulation of the topical application . .
properties
IUPAC Name |
6-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2/c18-14-7-13(10-20-11-14)17(23)22-5-3-15(4-6-22)24-16-2-1-12(8-19)9-21-16/h1-2,7,9-11,15H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWHMLBBGGKUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((1-(5-Bromonicotinoyl)piperidin-4-yl)oxy)nicotinonitrile |
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